Einecs 265-258-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 265-258-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 265-258-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are optimized for efficiency and cost-effectiveness. The production methods are designed to meet regulatory standards and ensure the safety of the workers and the environment.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 265-258-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Einecs 265-258-0 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it may be used for studying biochemical pathways and interactions. In medicine, the compound can be used for developing new drugs and therapies. Industrial applications include its use in manufacturing processes and product development.
Wirkmechanismus
The mechanism of action of Einecs 265-258-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the application. For example, in medicinal applications, the compound may interact with enzymes or receptors to produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Einecs 265-258-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help in understanding the advantages and limitations of this compound in various applications.
List of Similar Compounds:- Einecs 200-001-8 (Formaldehyde)
- Einecs 200-002-3 (Guanidinium chloride)
- Einecs 200-003-9 (Dexamethasone)
- Einecs 200-004-4 (Hydrocortisone 21-acetate)
- Einecs 200-006-5 (Cortisone 21-acetate)
These similar compounds can provide a basis for comparison and further research.
Eigenschaften
CAS-Nummer |
64864-07-9 |
---|---|
Molekularformel |
C5H19N2O6P |
Molekulargewicht |
234.19 g/mol |
IUPAC-Name |
2-aminoethanol;methyl dihydrogen phosphate |
InChI |
InChI=1S/2C2H7NO.CH5O4P/c2*3-1-2-4;1-5-6(2,3)4/h2*4H,1-3H2;1H3,(H2,2,3,4) |
InChI-Schlüssel |
IVPQOFNCQFQHLT-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)O.C(CO)N.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.